3-chloro-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the thiazole ring and the nitrophenyl group. The final step involves the chlorination of the compound.
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Formation of Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone.
Attachment of Nitrophenyl Group: The nitrophenyl group can be attached via a nucleophilic substitution reaction.
Chlorination: The final chlorination step can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzothiophene core.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
3-chloro-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based kinase inhibitor.
Ixabepilone: A benzothiophene derivative used in cancer treatment.
Uniqueness
3-chloro-N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S2/c20-16-14-6-1-2-7-15(14)28-17(16)18(24)22-19-21-10-13(27-19)9-11-4-3-5-12(8-11)23(25)26/h1-8,10H,9H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLHRMKSVMEHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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